Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin is classified as a cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic cavity, which allows them to form inclusion complexes with various guest molecules. The specific modification of acetyl groups at the 2 and 3 positions enhances its solubility and alters its interaction with different substrates. This compound is primarily sourced from natural beta-cyclodextrin through chemical modification processes.
The synthesis of heptakis(2,3-di-O-acetyl)-beta-cyclodextrin typically involves the acetylation of beta-cyclodextrin using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction can be summarized as follows:
The reaction mechanism involves nucleophilic attack by the hydroxyl groups on the carbonyl carbon of the acetic anhydride, leading to the formation of esters. This method allows for selective substitution while minimizing unwanted side reactions .
Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin retains the characteristic toroidal shape of cyclodextrins but features two acetyl groups at the 2 and 3 positions on each glucose unit. The molecular formula can be represented as , indicating the presence of 21 carbon atoms, 36 hydrogen atoms, and 10 oxygen atoms.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed techniques to confirm the structure and degree of substitution in this compound .
Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin participates in various chemical reactions due to its reactive hydroxyl and ester groups. Key reactions include:
The mechanism of action for heptakis(2,3-di-O-acetyl)-beta-cyclodextrin primarily revolves around its ability to form inclusion complexes. When a guest molecule enters the hydrophobic cavity:
This mechanism is particularly useful in drug delivery systems where enhanced solubility and bioavailability are critical .
Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin finds applications across multiple fields:
Native β-cyclodextrin possesses a well-defined molecular architecture characterized by 21 hydroxyl groups (three per glucose unit) that govern its physicochemical behavior. With a molecular formula of C₄₂H₇₀O₃₅ and molecular weight of 1135 g/mol, this cyclic heptamer demonstrates limited aqueous solubility (approximately 18.5 mg/mL at 25°C) due to extensive intramolecular hydrogen bonding between secondary hydroxyl groups at the wider rim of the toroidal structure. The hydrophobic cavity, measuring approximately 6.0-6.5 Å in diameter and 7.9 Å in depth, provides a microenvironment capable of accommodating suitably sized hydrophobic guests through thermodynamically favorable inclusion complexation [3].
The molecular dimensions of β-cyclodextrin position it advantageously for hosting aromatic rings and small organic molecules, making it particularly valuable for pharmaceutical formulations. However, this native structure presents significant limitations that restrict its application spectrum: modest solubility in both aqueous and organic media, potential nephrotoxicity at higher concentrations, and restricted cavity accessibility due to hydrogen bonding networks. Furthermore, the chemical equivalence of hydroxyl groups across the seven glucose units presents synthetic challenges for selective modification, necessitating sophisticated reaction control strategies to achieve uniform derivatives [3].
Table 1: Comparative Properties of Native β-Cyclodextrin and Modified Derivatives
Property | Native β-CD | Heptakis(2,3-di-O-acetyl)-β-CD | Heptakis(2,3,6-tri-O-methyl)-β-CD |
---|---|---|---|
Molecular Formula | C₄₂H₇₀O₃₅ | C₇₀H₉₈O₄₉ | C₆₃H₁₁₂O₃₅ |
Molecular Weight (g/mol) | 1135 | 1723.5 | ~1331 |
Substitution Pattern | None | 14 acetyl groups (2,3-positions) | 21 methyl groups (2,3,6-positions) |
Aqueous Solubility | 18.5 mg/mL | >50 mg/mL | ~50 mg/mL (slightly turbid) |
Cavity Hydrophobicity | Moderate | Enhanced | Significantly enhanced |
Hemolytic Activity | Low | Very low | Higher than acetylated derivative |
Position-selective acetylation of β-cyclodextrin represents a deliberate molecular design strategy to overcome inherent limitations while preserving advantageous inclusion capabilities. The 2,3-position modification specifically targets the secondary hydroxyl groups located on the wider rim of the cyclodextrin torus, which participate in the hydrogen bonding network responsible for limited aqueous solubility. By substituting these groups with acetyl moieties, the intramolecular hydrogen bonds are disrupted, leading to significantly enhanced water solubility compared to both the native cyclodextrin and permethylated derivatives. This enhanced solubility profile expands application potential in aqueous systems where native cyclodextrin would precipitate or form aggregates [4].
The acetyl groups at the 2,3-positions strategically modify cavity dimensions and electronic characteristics without completely obstructing portal accessibility. Unlike per-methylation which creates a uniformly hydrophobic environment, the 2,3-diacetyl modification preserves some hydrophilic character while altering cavity polarity. This balanced amphiphilicity enables effective complexation of moderately hydrophobic guests, positioning Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin as a versatile supramolecular host. Furthermore, the ester linkages in acetyl groups demonstrate controlled hydrolysis kinetics, providing sufficient stability for most applications while maintaining biodegradability. This contrasts with alkyl ether derivatives which exhibit greater stability but potentially undesirable environmental persistence [4].
Comparative studies of hemolytic activity reveal a critical advantage of 2,3-diacetyl modification over other hydrophobic derivatives. While methylated cyclodextrins demonstrate significant membrane disruption through cholesterol extraction, Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin exhibits minimal hemolytic activity even at concentrations as high as 0.1 M. This exceptional biocompatibility profile stems from the reduced affinity for membrane cholesterol compared to methylated counterparts, making it particularly suitable for biological applications where cellular integrity must be preserved. This structure-property relationship highlights the importance of substituent chemistry beyond mere hydrophobicity considerations in cyclodextrin design [4].
The synthetic pathway to Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin emerged from foundational work on selective cyclodextrin modification during the late 20th century. Initial synthetic approaches focused on peracetylation methods that yielded heterogeneous mixtures with varying degrees of substitution. These early preparations suffered from inconsistent product profiles and purification challenges that limited research applications. The development of position-selective acetylation methodologies represented a significant advancement, enabling precise modification at the 2,3-positions while preserving the primary hydroxyl groups at C-6 .
The contemporary synthesis employs acetic anhydride or acetyl chloride in pyridine under controlled reflux conditions, achieving high-yield diacetylation with minimal side products. This regioselective reaction exploits the differential reactivity of primary versus secondary hydroxyl groups and the enhanced nucleophilicity of the C-2 and C-3 hydroxyls under basic conditions. The nucleophilic attack by these hydroxyl groups on the carbonyl carbon of acetic anhydride proceeds through an esterification mechanism, yielding the target compound with high degree of substitution uniformity. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses confirm the molecular structure and substitution pattern, with the heptakis substitution evidenced by characteristic spectral signatures and molecular ion confirmation at 1723.5 g/mol .
Table 2: Synthesis Methods and Characterization of Modified β-Cyclodextrins
Derivative | Synthetic Reagents | Reaction Conditions | Key Analytical Characterization |
---|---|---|---|
Heptakis(2,3-di-O-acetyl)-β-CD | Acetic anhydride or acetyl chloride, pyridine | Reflux with temperature control | NMR: Chemical shift confirmation of acetylation; MS: Molecular ion at m/z 1723.5 [M]⁺ |
Heptakis(2,6-di-O-methyl)-β-CD | Dimethyl sulfate, strong base | Controlled temperature, stoichiometric control | Methyl proton integration; Degree of substitution verification |
Heptakis(2,3,6-tri-O-methyl)-β-CD | Multiple methylation steps | Sequential reaction conditions | Complete absence of hydroxyl signals in NMR |
Partially Acetylated Mixtures | Limited acetic anhydride | Ambient temperature | TLC/HPLC showing multiple components with varying DS |
The structural characterization of Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin has been comprehensively established through multiple analytical techniques. NMR studies confirm the position-specific acetylation through characteristic chemical shifts of the acetate methyl groups (approximately 2.0-2.2 ppm) and the methine protons adjacent to the ester linkages. The symmetrical spectrum indicates uniform substitution across all seven glucose units, confirming the "heptakis" designation. X-ray crystallographic analysis, though not available for this specific derivative in the search results, can be extrapolated from similar structures to reveal cavity dimensions modified by the acetyl groups, with the ester functionalities oriented to partially shield the cavity entrance while maintaining guest accessibility [5].
The historical progression of acetylated cyclodextrin applications reflects evolving understanding of structure-function relationships. Initial research focused primarily on solubility enhancement properties for pharmaceutical actives. Subsequent investigations revealed their superior performance in chiral separations, particularly for capillary electrophoresis where the acetyl groups provide additional interaction sites for enantioselective recognition. Most recently, the exceptionally low hemolytic activity has directed research toward biological applications where membrane integrity preservation is essential, including drug delivery and cellular cholesterol modulation strategies. This trajectory demonstrates how fundamental chemical modification creates derivatives with specialized properties that address specific scientific and technological challenges [4] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1